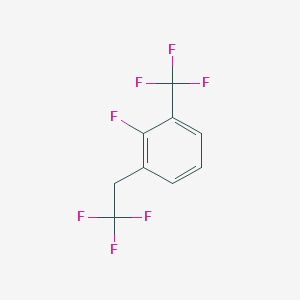

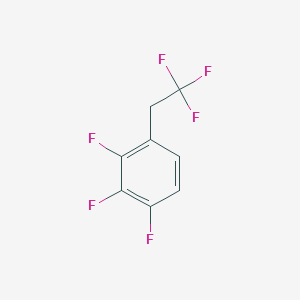

1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene

Overview

Description

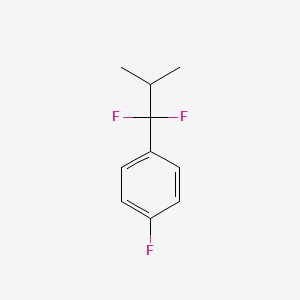

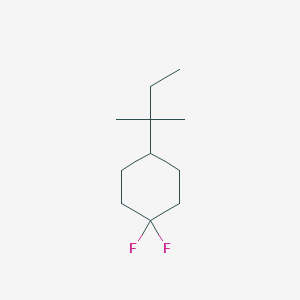

“1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the molecular formula C8H4F6 . It is a biochemical used for proteomics research . The compound has a molecular weight of 214.11 .

Molecular Structure Analysis

The molecular structure of “1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string: 1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates that the molecule consists of a benzene ring with a trifluoroethyl group attached to it.Physical And Chemical Properties Analysis

“1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and solubility are not specified in the sources I found.Scientific Research Applications

Regiocontrolled Hydroarylation

Research shows that aryl(trifluoromethyl)-substituted alkynes and arenes react in superacids to give 1,1-diaryl-2-trifluoromethylethenes. This reaction is 100% regioselective and yields stable 2,2,2-trifluoroethylated carbocation intermediates, which have been confirmed by DFT calculations and NMR spectroscopy (Alkhafaji et al., 2013).

Synthesis of Arylthioynamines

The preparation of (2,2,2-Trifluoroethylthio)benzenes from sodium thiolates and 2,2,2-trifluoroethyl p-toluenesulfonate has been explored. These react with lithium dialkylamides to yield arylthioynamines in good yields, demonstrating the chemical's versatility in organic synthesis (Nakai et al., 1977).

Synthesis of Fluorinated Polyimides

A novel fluorinated aromatic dianhydride synthesized by coupling 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under specific catalysis, followed by oxidation and dehydration, has been utilized in the production of fluorinated aromatic polyimides. These polyimides exhibit excellent solubility, thermal stability, and mechanical properties, highlighting their potential in material science applications (Yang et al., 2004).

Catalytic Oxidation and Hydrogenation

The use of half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, synthesized using the click reaction, for catalytic oxidation and transfer hydrogenation has been investigated. These complexes demonstrate the potential of 1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene derivatives in catalysis (Saleem et al., 2013).

Photocatalytic Metal-Organic Frameworks

Zr(IV)-based metal-organic frameworks (MOFs) incorporating visible-light photocatalysts have been used for the selective 2,2,2-trifluoroethylation of styrenes. This photocatalytic process highlights the utility of such frameworks in synthesizing CF3-containing compounds, which are significant in the pharmaceutical and agrochemical industries (Yu & Cohen, 2016).

Safety And Hazards

Future Directions

The future directions for the use of “1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene” are not specified in the sources I found. Given its use in proteomics research , it may have potential applications in the study of protein structure and function, as well as in the development of new biochemical techniques and methodologies.

properties

IUPAC Name |

1,2,3-trifluoro-4-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-5-2-1-4(3-8(12,13)14)6(10)7(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAZLOWHQJTRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Trifluoro-4-(2,2,2-trifluoroethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6,7-dihydrothieno[3,2-D]pyrimidine](/img/structure/B1390551.png)